4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Overview
Description
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (MOTFA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a low melting point of approximately 10°C. MOTFA is an important intermediate in the synthesis of various compounds, including drugs, polymers, and dyes. It is also used as a starting material for the production of various derivatives.
Scientific Research Applications
Pharmaceutical Research and Drug Development
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, it can be used to synthesize esters that are part of a collection of rare and unique chemicals for early discovery researchers .
Metabolic Studies
This compound plays a role in the study of metabolism for new psychoactive substances. It can be used to understand the metabolic fate of drugs in biological systems, such as the identification of metabolites formed through enzymatic reactions .
Activation of Metabolic Enzymes
In biochemistry research, 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid derivatives, like C75, have been characterized as activators of carnitine palmitoyltransferase-1 (CPT-1). This is significant for understanding the regulation of lipid metabolism and could have implications for treating obesity and type 2 diabetes .
Biomass Conversion and Green Chemistry
The furan ring of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a key component in furan platform chemicals, which are derived from biomass. These chemicals are essential for the development of sustainable and eco-friendly synthetic routes in the chemical industry .
Synthesis of Single-Molecule Magnets
This compound is also involved in the synthesis of high-nuclearity heterometallic complexes, which are of interest in the field of materials science for creating single-molecule magnets. These materials have potential applications in data storage and quantum computing .
Development of Antidiabetic Agents
Derivatives of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid have been used in the synthesis of orally active antidiabetic agents. These compounds can help in the development of new treatments for diabetes by modulating glucose metabolism .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid A structurally similar compound, c75, has been found to activate carnitine palmitoyltransferase-1 (cpt-1), a key regulator of the β oxidation of long-chain fatty acids .
Mode of Action
The exact mode of action of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The related compound c75 has been shown to activate cpt-1 and overcome inactivation of the enzyme by malonyl coa, an important physiological repressor of cpt-1 .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the β oxidation of long-chain fatty acids .
Result of Action
The molecular and cellular effects of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid The activation of cpt-1 by the related compound c75 suggests that it may influence the metabolism of long-chain fatty acids .
properties
IUPAC Name |
4-methyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUISPWOIMGQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396770 | |
Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89533-85-7 | |
Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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